![molecular formula C14H22ClNO3 B13784976 diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride CAS No. 67032-04-6](/img/structure/B13784976.png)
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C14H22ClNO4. It is known for its unique structure, which includes a benzoyl group, a hydroxy group, and an azanium ion. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 2-(2-hydroxy-3-methylbenzoyl)oxyethyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to form a benzyl alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl-[2-(2-hydroxy-3-methoxybenzoyl)oxyethyl]azanium;chloride
- Diethyl-[2-(2-hydroxy-3-ethoxybenzoyl)oxyethyl]azanium;chloride
Uniqueness
Diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride is unique due to the presence of the methyl group on the benzoyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with biological targets and its overall efficacy in various applications .
Propriétés
Numéro CAS |
67032-04-6 |
|---|---|
Formule moléculaire |
C14H22ClNO3 |
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-4-15(5-2)9-10-18-14(17)12-8-6-7-11(3)13(12)16;/h6-8,16H,4-5,9-10H2,1-3H3;1H |
Clé InChI |
UAOGWROHCKKIPF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCOC(=O)C1=CC=CC(=C1O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


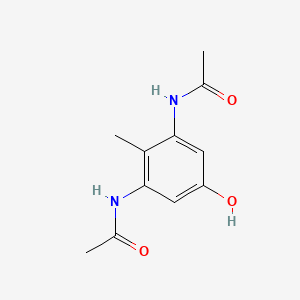

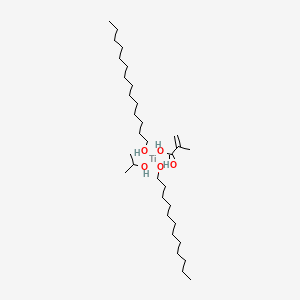
![1,1,1,5,7,7,7-Heptamethyl-3,3-bis[(trimethylsilyl)oxy]tetrasiloxane](/img/structure/B13784927.png)
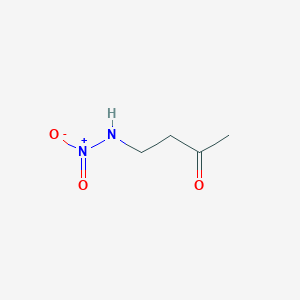
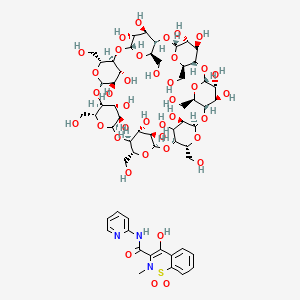
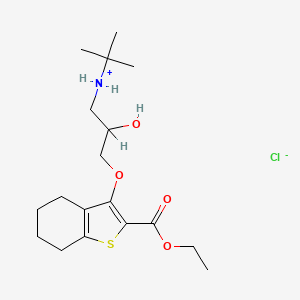
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)
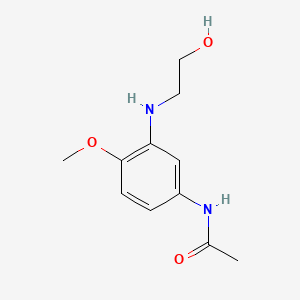
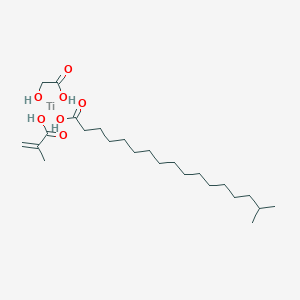
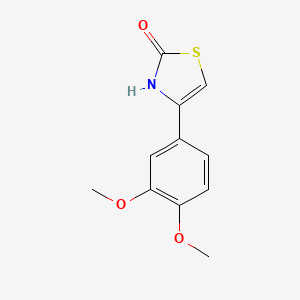

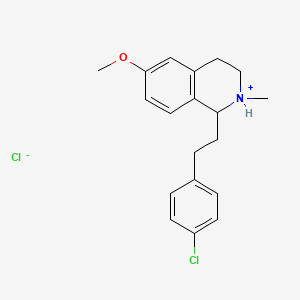
![[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-ferrocene](/img/structure/B13784969.png)
